![molecular formula C10H12BrNO5S B2934301 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid CAS No. 784171-99-9](/img/structure/B2934301.png)
2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid” is a chemical compound with the CAS Number: 784171-99-9 . It has a molecular weight of 338.18 and its IUPAC name is 2-bromo-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12BrNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) . This code provides a specific string of characters that represents the molecular structure of the compound.Aplicaciones Científicas De Investigación
Industrial Scale-Up and Therapeutic Inhibitor Synthesis
The development of a novel and practical industrial process for the scale-up of key intermediates, such as 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, underscores the significance of brominated benzoic acid derivatives in the synthesis of therapeutic inhibitors, particularly SGLT2 inhibitors for diabetes therapy. This research demonstrates the scalability and cost-effectiveness of producing these compounds, which are crucial for drug development processes (Zhang et al., 2022).
Antioxidant and Enzyme Inhibitory Actions
Novel bromophenols synthesized from benzoic acids have shown potent antioxidant activities, comparable or superior to standard antioxidants. These compounds also exhibit inhibitory actions against metabolic enzymes such as acetylcholinesterase and carbonic anhydrase, highlighting their potential in developing treatments for diseases related to oxidative stress and metabolic dysfunction (Öztaşkın et al., 2017).
Photosensitization and Cancer Therapy
Research into new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, containing Schiff base, reveals their high singlet oxygen quantum yield. These features make them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment, showcasing the therapeutic potential of benzoic acid derivatives in oncology (Pişkin et al., 2020).
Antimicrobial and Anticonvulsant Activities
Derivatives of benzoic acid, such as sulfamoylmethyl-1,2-benzisoxazole, have shown notable anticonvulsant activity, indicating their potential in developing treatments for neurological disorders. The modification of these molecules, such as halogenation, affects their activity and neurotoxicity, providing insights into the design of more effective and safer therapeutic agents (Uno et al., 1979).
Nanofiltration Membrane Development
Innovative sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers demonstrate improved water flux and dye rejection capabilities. This research highlights the application of benzoic acid derivatives in environmental engineering, particularly in the treatment of dye solutions, offering a sustainable approach to water purification (Liu et al., 2012).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may act through a mechanism involving the donation or acceptance of electrons .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical reactions, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have a variety of effects, including anti-inflammatory, antimicrobial, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-[(2-methoxyethyl)sulfamoyl]benzoic acid. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Propiedades
IUPAC Name |
2-bromo-5-(2-methoxyethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-17-5-4-12-18(15,16)7-2-3-9(11)8(6-7)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXVVNKUFZYOEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
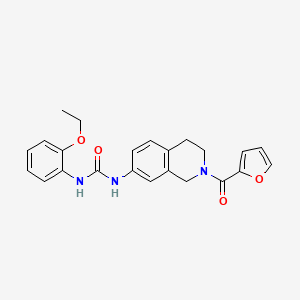
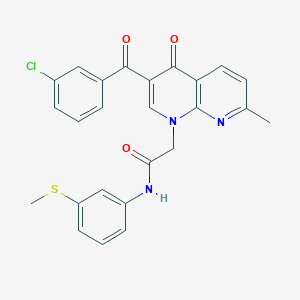
![N,N-dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B2934224.png)
![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2934226.png)
![N-{(E)-[2-(4-bromo-2-fluorophenoxy)phenyl]methylidene}-4-iodoaniline](/img/structure/B2934227.png)
![3-[4-Ethyl-5-[(4-methylphenyl)methylthio]-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B2934229.png)

![1-[2-(4-Chlorophenoxy)pyridin-3-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2934231.png)
![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2934232.png)
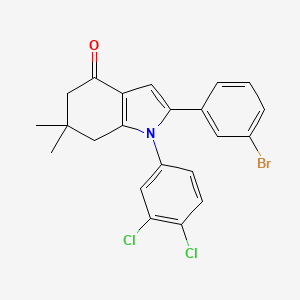
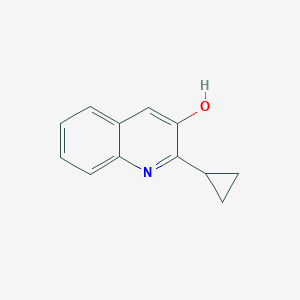

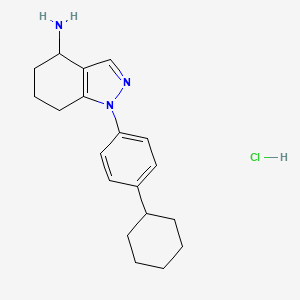
![[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethyl]-methyl-amine hydrochloride](/img/structure/B2934241.png)
